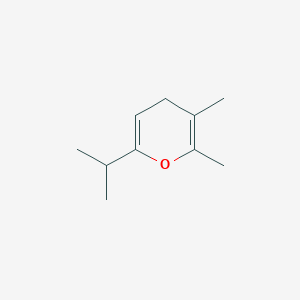

2,3-Dimethyl-6-isopropyl-4h-pyran

描述

Structure

3D Structure

属性

分子式 |

C10H16O |

|---|---|

分子量 |

152.23 g/mol |

IUPAC 名称 |

2,3-dimethyl-6-propan-2-yl-4H-pyran |

InChI |

InChI=1S/C10H16O/c1-7(2)10-6-5-8(3)9(4)11-10/h6-7H,5H2,1-4H3 |

InChI 键 |

SWNKFDXTSKNDOZ-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=CC1)C(C)C)C |

规范 SMILES |

CC1=C(OC(=CC1)C(C)C)C |

同义词 |

2,3-dimethyl-6-isopropyl-4H-pyran 2,3-DMIP-P |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Dimethyl 6 Isopropyl 4h Pyran and Analogous 4h Pyran Structures

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the construction of the 4H-pyran ring from acyclic precursors. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds in a controlled manner to build the heterocyclic system.

Cycloaddition Reactions in 4H-Pyran Construction

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of 4H-pyran synthesis, Diels-Alder and [3+2] cycloaddition reactions represent important strategies.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. In the context of pyran synthesis, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is particularly relevant. nih.govsigmaaldrich.com This reaction typically involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. nih.gov Heterodienes, where one or more carbon atoms are replaced by heteroatoms, are often employed. For the synthesis of pyran rings, α,β-unsaturated carbonyl compounds can act as heterodienes.

While specific examples detailing the synthesis of 2,3-dimethyl-6-isopropyl-4H-pyran via an IEDDA reaction are not prevalent in the literature, the general strategy can be illustrated by the reaction of electron-deficient dienes with electron-rich alkenes. For instance, the reaction of 1,2,4,5-tetrazines with enamines or enol ethers leads to the formation of dihydropyridazines, which can subsequently eliminate nitrogen to form pyridazines. nih.gov A similar principle could be envisioned for the synthesis of 4H-pyrans, where a suitable oxygen-containing diene reacts with an appropriate dienophile.

The general applicability of IEDDA reactions in creating heterocyclic systems is well-established, offering advantages such as high regioselectivity and stereoselectivity under mild conditions. sigmaaldrich.com

The [3+2] cycloaddition is another powerful method for the construction of five-membered rings, and its application can be extended to the synthesis of more complex structures, including those containing a pyran motif. While not a direct method for the synthesis of the six-membered 4H-pyran ring itself, this type of reaction can be a key step in a multi-step sequence leading to pyran-containing molecules.

For instance, the reaction of a nitrile oxide with an alkene is a classic [3+2] cycloaddition that forms an isoxazoline (B3343090) ring. This intermediate can then be further elaborated through various transformations to construct the desired pyran ring. However, direct and efficient [3+2] cycloaddition strategies for the synthesis of simple alkyl-substituted 4H-pyrans are not widely reported. More commonly, this methodology is applied to the synthesis of other heterocyclic systems. nih.gov

Condensation and Cyclization Reactions

A primary and highly effective strategy for constructing the 4H-pyran ring involves multicomponent reactions (MCRs) that combine condensation and cyclization steps in a single pot. These reactions are valued for their efficiency and atom economy. mobt3ath.com

A common approach is the one-pot, three-component reaction involving an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound (such as a β-ketoester or dimedone). nih.govnih.gov The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the enolized β-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to yield the final 4H-pyran derivative. nih.govnih.gov

The synthesis of isopropyl-substituted 4H-pyrans has been specifically achieved through the condensation of isobutyraldehyde (B47883) with various C-H acidic compounds, including acetoacetanilide, dimedone, and ethyl benzoylacetate, in the presence of an amine catalyst. researchgate.net Similarly, other 4H-pyran derivatives are synthesized in high yields by reacting aromatic aldehydes, malononitrile, and ethyl acetoacetate. mobt3ath.com The reaction mechanism involves the formation of an α-cyanocinnamonitrile intermediate, which then undergoes addition and tautomerization to form the stable 2-amino-3-cyano-4H-pyran structure. nih.gov

Catalytic Strategies in 4H-Pyran Synthesis

The development of catalytic systems has significantly advanced the synthesis of 4H-pyrans, offering milder reaction conditions, improved yields, and greater selectivity. researchgate.net These strategies encompass a broad range of catalysts, from transition metals to metal-organic frameworks and organocatalysts.

Transition Metal Catalysis

Transition metals are powerful catalysts for a variety of organic transformations, including the cyclization reactions needed to form pyran rings. researchgate.net

Palladium (Pd) catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic and polycyclic structures. rsc.org Palladium(II)-mediated oxidative cyclization has been effectively used to prepare 2,3-dihydro-4H-pyran-4-ones from β-hydroxyenones. nih.gov This method can be coupled with stereoselective aldol (B89426) reactions to produce trisubstituted dihydropyranones. nih.gov The versatility of palladium catalysis extends to cascade cyclizations, which allow for the formation of both carbon-carbon and carbon-heteroatom bonds in a single operation, streamlining the synthesis of complex molecules. rsc.org In some instances, palladium catalysis can induce unexpected reaction cascades, such as a 1,4-palladium migration followed by a C(sp³)–H activation, leading to fused pyran derivatives. acs.org

Other transition metals also play a crucial role in 4H-pyran synthesis.

Copper (Cu): Copper-based nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) supported on starch, have been developed as magnetically recyclable and environmentally benign catalysts for the three-component synthesis of 4H-pyran derivatives. royalsocietypublishing.org These reactions proceed efficiently at room temperature in ethanol (B145695), offering high yields and easy catalyst recovery. royalsocietypublishing.org

Rhodium (Rh): While specific examples for 4H-pyran synthesis are less common in the provided context, rhodium is a well-established catalyst for various cyclization and C-H activation reactions pertinent to heterocyclic synthesis.

Ruthenium (Ru): Ruthenium(II) complexes have been utilized for site-selective C-H functionalization. acs.org For instance, a Ru(II)-catalyzed reaction can direct the C5 functionalization of 2-arylquinolin-4(1H)-ones, which can then undergo annulation to form fused pyran ring systems. acs.org

Metal-Organic Frameworks (MOFs) have emerged as highly efficient heterogeneous catalysts for organic synthesis. nih.gov Their high surface area, tunable porosity, and abundant catalytic sites make them ideal for multicomponent reactions. nih.govdocumentsdelivered.com MOFs, such as MOF-199, have been successfully employed as recyclable catalysts for the synthesis of complex pyran derivatives like spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives under green conditions (water at room temperature). tandfonline.com The functionalization of pyrene-based ligands within MOFs can create structures with unique electronic and optical properties, further expanding their catalytic applications in synthesizing various heterocyclic compounds. scispace.comrsc.org

Organocatalysis and Biocatalysis

Moving away from metal-based systems, organocatalysis and biocatalysis offer sustainable and green alternatives for 4H-pyran synthesis.

Organocatalysis: This field uses small organic molecules to catalyze reactions. N-heterocyclic carbenes (NHCs) have been used to catalyze the [2+4] cyclization of alkynyl esters with α,β-unsaturated ketones to afford highly substituted 4H-pyrans. organic-chemistry.org Bifunctional phosphonium (B103445) salts have also been developed for the highly enantioselective synthesis of functionalized 4H-pyrans through a formal [4+2] annulation process. acs.org

Biocatalysis: This approach utilizes natural materials or enzymes as catalysts. A notable example is the use of sodium alginate, a biopolymer extracted from brown seaweed, as a green organocatalyst. nih.gov It effectively catalyzes the one-pot synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. The catalyst is easily separated and can be reused multiple times without a significant loss of activity. nih.gov

Data Tables

Table 1: Catalytic Synthesis of 4H-Pyran Derivatives

| Catalyst Type | Specific Catalyst | Reactants | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Transition Metal | CuFe₂O₄@starch | Aryl aldehyde, malononitrile, dimedone | 2-amino-4H-benzopyran | Up to 98% | royalsocietypublishing.org |

| Transition Metal | Pd(II) | β-hydroxyenones | 2,3-dihydro-4H-pyran-4-ones | Good yields | nih.gov |

| MOF | MOF-199 | Isatin, hydrazine (B178648) hydrate, ethyl acetoacetate, malononitrile | Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] | High yields | tandfonline.com |

| Organocatalyst | N-heterocyclic carbene (NHC) | Alkynyl ester, α,β-unsaturated ketone | Highly substituted 4H-pyran | Good yields | organic-chemistry.org |

| Biocatalyst | Sodium Alginate (SA) | Aldehydes, malononitrile, 1,3-dicarbonyls | 2-amino-3-cyano-4H-pyran | Good to excellent | nih.gov |

Enzyme-Mediated Pyran Formation

The use of enzymes as biocatalysts offers a green and highly selective alternative to traditional chemical catalysts. In the synthesis of 4H-pyran derivatives, lipases and ureases have demonstrated notable catalytic activity. These enzymatic reactions are prized for their ability to proceed under mild conditions, often in aqueous media, and for their high enantio- and regioselectivity. nih.gov

Lipases, such as Porcine Pancreatic Lipase (PPL) and Novozym-435, have been successfully employed to catalyze the one-pot, multi-component synthesis of 4H-pyrans. researchgate.net For instance, PPL has been shown to efficiently catalyze the condensation of aldehydes, 1,3-cyclohexanedione, and malononitrile in an ethanol/water mixture, yielding the corresponding 4H-pyran derivatives in over 90% yield. researchgate.net The proposed mechanism for lipase-catalyzed reactions involves a Knoevenagel condensation, followed by a Michael addition and subsequent enolization, cyclization, and isomerization to form the final 4H-pyran product. researchgate.net

Urease from jack bean (Canavalia ensiformis) is another enzyme that has been used to synthesize 6-amino-4H-pyran-3-carbonitriles. researchgate.netresearchgate.net This reaction proceeds in water at 65 °C, involving a domino Knoevenagel condensation/1,4-addition/O-cyclization/tautomerization sequence. researchgate.net The use of enzymes like urease provides a sustainable route to highly functionalized 4H-pyrans from commercially available starting materials. researchgate.net

Table 1: Examples of Enzyme-Mediated Synthesis of 4H-Pyrans

| Enzyme | Reactants | Solvent | Key Findings | Reference |

| Porcine Pancreatic Lipase (PPL) | Aldehyde, 1,3-cyclohexanedione, malononitrile | 10% (v/v) Ethanol | Efficient one-pot condensation; >90% yield. | researchgate.net |

| Urease (from jack bean) | Aromatic aldehyde, aroylacetonitrile (2 equiv.) | Water | Synthesis of 6-amino-4H-pyran-3-carbonitriles; yields up to 92%. | researchgate.netresearchgate.net |

| Novozym-435 | Malononitrile, reducing sugars | Water | Demonstrated high catalytic activity in Knoevenagel reactions. | researchgate.net |

Application of Natural and Biodegradable Catalysts

The exploration of catalysts derived from natural, renewable sources is a cornerstone of green synthetic chemistry. These catalysts are often biodegradable, non-toxic, and inexpensive.

Naturally occurring biopolymers have emerged as effective organocatalysts. Sodium alginate, extracted from the brown seaweed Sargassum muticum, has been used as a green catalyst for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. mdpi.com This biopolymer catalyst is easily separated from the reaction mixture and can be reused for several cycles without a significant loss in its catalytic activity. mdpi.com

Starch, another abundant biopolymer, has been used to create a magnetically recyclable bionanocatalyst (CuFe₂O₄@starch). This catalyst has proven effective for the three-component synthesis of 4H-pyran derivatives in ethanol at room temperature. nih.gov The magnetic nature of the catalyst allows for easy recovery using an external magnet, and it can be reused multiple times without a significant drop in performance. nih.gov

Inorganic materials of natural origin, such as basalt and gabbro, have also been utilized as reusable heterogeneous catalysts for the synthesis of 6-amino-5-cyano-4H-pyrans in ethanol. orgchemres.orgnih.gov Furthermore, glycerol (B35011), a biodegradable and renewable resource, has been successfully employed as a promoting medium for the catalyst-free, one-pot, three-component synthesis of various 4H-pyrans. This method benefits from short reaction times and high yields, with the glycerol medium being recyclable.

Table 2: Natural and Biodegradable Catalysts in 4H-Pyran Synthesis

| Catalyst/Medium | Reactants | Solvent/Condition | Key Advantages | Reference |

| Sodium Alginate | Aldehydes, malononitrile, 1,3-dicarbonyls | Water, room temp. | Reusable, biodegradable, metal-free. | mdpi.com |

| CuFe₂O₄@starch | Aryl aldehydes, malononitrile, C-H activated acids | Ethanol, room temp. | Magnetically recyclable, biocompatible, high yield. | nih.gov |

| Basalt and Gabbro | Aldehydes, malononitrile, active methylenes | Ethanol | Natural, reusable, heterogeneous. | orgchemres.orgnih.gov |

| Glycerol | Carbonyls, active methylenes, alkylmalonates | Catalyst-free, 80-100°C | Biodegradable, reusable medium, high yields. |

Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis represent modern, energy-efficient synthetic strategies that can often be conducted under mild conditions.

An electrocatalytic approach for synthesizing 4H-pyran nanoparticles has been developed. This method involves a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and malononitrile in propanol (B110389). An electro-generated base, formed from the propanol anion at the cathode, initiates the reaction sequence, which includes a Knoevenagel condensation, a Michael addition, and an intramolecular ring-closing. The reaction is carried out in an undivided cell with sodium bromide as the electrolyte, offering a safe and mild route to pyran nanoparticles. For 4H-pyran nanoparticles, the optimized conditions were found to be a current density of 40 mA/cm² at 50 °C.

In the realm of photocatalysis, the organic photocatalyst 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) has been used to support the synthesis of 2-amino-4H-chromenes, a class of pyran derivatives. The reaction, which condenses aromatic aldehydes, malononitrile, and ArOH-type motifs, benefits from the use of a green and sustainable solvent, low catalyst loading, and provides excellent product yields.

Green Chemistry Principles in 4H-Pyran Synthesis

The synthesis of 4H-pyrans is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. researchgate.netnih.gov Many modern protocols for preparing these heterocycles incorporate strategies such as using environmentally benign solvents, employing reusable catalysts, and designing reactions with high atom and step economy. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key objective in green chemistry, as it reduces environmental pollution and simplifies product purification. Several solvent-free methods for 4H-pyran synthesis have been developed, often utilizing mechanochemical techniques like grinding or ball milling.

For example, 6-amino-5-cyano-4-aryl-4H-pyrans have been synthesized through a multicomponent grinding procedure at room temperature, involving an aryl aldehyde, malononitrile, and ethyl acetoacetate. This environmentally friendly method avoids the need for solvents and heating. Similarly, a mechanochemical approach using a ball mill has been employed for the three-component synthesis of 4H-pyran derivatives. This technique, catalyzed by a nanoporous metal-organic framework (MOF), offers advantages such as rapid reaction times and high atom efficiency under solvent-free conditions.

Table 3: Solvent-Free Synthesis of 4H-Pyrans

| Method | Catalyst | Reactants | Key Advantages | Reference |

| Grinding | Ammonium acetate (B1210297) | Aryl aldehyde, malononitrile, ethyl acetoacetate | Room temperature, no solvent, environmentally friendly. | |

| Ball Milling | Cu₂(NH₂-BDC)₂(DABCO) (MOF) | Aldehydes, malononitrile, 1,3-dicarbonyls | Rapid, solvent-free, high yields, high atom efficacy. | |

| Thermal Heating | None | Aromatic aldehydes, NMSM, 4-hydroxycoumarin | Catalyst-free, neat conditions, short reaction time. | researchgate.net |

| Heating (40°C) | LDH@PTRMS@NDBD@CuI | Aldehydes, malononitrile, dimedone/resorcinol | Low temperature, rapid kinetics, catalyst recyclability. |

Utilization of Aqueous Media and Bio-Based Solvents

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its unique properties, such as high polarity and hydrogen-bonding ability, can enhance reaction rates and selectivity.

The synthesis of 2-amino-4H-pyran derivatives has been successfully achieved in aqueous media using nano-SnO₂ as a recyclable catalyst under reflux conditions. researchgate.net This procedure is noted for its high yields, operational simplicity, and the use of an environmentally friendly solvent. researchgate.net Another approach utilizes magnetized distilled water (MDW) as a green promoting medium for the three-component reaction of an aldehyde, ethyl acetoacetate, and malononitrile, catalyzed by potassium carbonate.

Beyond water, bio-based solvents like glycerol have proven to be effective media for 4H-pyran synthesis. Glycerol, being biodegradable and reusable, can promote the catalyst-free condensation of various carbonyl compounds to yield 4H-pyrans in good to excellent yields.

Table 4: 4H-Pyran Synthesis in Aqueous Media and Bio-Based Solvents

| Solvent | Catalyst | Reactants | Key Findings | Reference |

| Water | Nano-SnO₂ | Aryl aldehydes, β-dicarbonyls, malononitrile | Environmentally benign, high yields, reusable catalyst. | researchgate.net |

| Water | Triethylamine (Et₃N) | Benzylidenemalononitrile, enol derivative | Simple methodology, short reaction times, clean procedure. | nih.gov |

| Magnetized Distilled Water | Potassium Carbonate | Aldehyde, ethyl acetoacetate, malononitrile | High yields, low cost, no organic solvent needed. | |

| Water:Ethanol (1:1) | Ce(SO₄)₂·4H₂O | Aldehyde, malononitrile, dimedone | Excellent yields, short reaction times, simple workup. | |

| Glycerol | None (catalyst-free) | Carbonyls, active methylenes, alkylmalonates | Biodegradable and reusable medium, efficient. |

Atom Economy and Step Economy Considerations

Atom economy and step economy are fundamental concepts in green chemistry that focus on maximizing the incorporation of starting materials into the final product and minimizing the number of synthetic steps, respectively. Multicomponent reactions (MCRs) are exemplary in this regard, as they allow for the construction of complex molecules from three or more reactants in a single step, which is inherently more efficient and produces less waste. researchgate.net

The synthesis of 4H-pyrans is frequently achieved through three-component MCRs, which typically involve an aldehyde, a malononitrile derivative, and a C-H activated carbonyl compound. researchgate.net These reactions exhibit high atom economy as most or all of the atoms from the starting materials are incorporated into the desired pyran structure. nih.govresearchgate.net For instance, an N-heterocyclic carbene (NHC)-catalyzed [2 + 4] cyclization of an alkynyl ester with an α,β-unsaturated ketone provides a highly atom-economical route to substituted 4H-pyrans from readily available materials.

Another strategy involves the atom-economic synthesis of 4-pyrones from diynones and water, where water acts as both the solvent and a reactant, becoming fully incorporated into the final product. Such approaches, which combine high atom economy with step economy, represent an ideal in sustainable chemical synthesis.

Catalyst Reusability and Sustainability

The pursuit of green chemistry has led to the development of numerous reusable catalysts for the synthesis of 4H-pyran derivatives. These catalysts are often designed to be easily separable from the reaction mixture, reducing waste and operational costs. mjbas.com The use of heterogeneous catalysts, particularly those based on magnetic nanoparticles, is a prominent strategy, as they can be recovered using an external magnet. royalsocietypublishing.org

Several studies have highlighted the efficacy of various catalytic systems in multicomponent reactions (MCRs) to produce 4H-pyrans under environmentally benign conditions, such as using water or ethanol as solvents at room temperature. royalsocietypublishing.orgnih.gov For instance, a bionanocomposite, CuFe2O4@starch, has been successfully employed as a magnetically recyclable catalyst. royalsocietypublishing.org This catalyst demonstrated excellent reusability, maintaining its catalytic activity for at least six consecutive cycles with no significant decrease in product yield. royalsocietypublishing.org The synthesis using this catalyst is noted for its mild conditions, easy work-up, and non-toxicity. royalsocietypublishing.org

Similarly, iron oxide magnetic nanoparticles (Fe3O4-MNPs), biosynthesized using Clover Leaf water extract, have been used as an efficient and reusable nanocatalyst for pyran synthesis in ethanol. nih.govbenthamdirect.com The simple filtration or magnetic separation of these catalysts makes the work-up procedure straightforward and environmentally friendly. nih.govbenthamdirect.com

Neodymium (III) oxide (Nd2O3) has been introduced as a novel, inexpensive, and reusable catalyst for the one-pot synthesis of 4H-pyran derivatives in an aqueous medium. mjbas.com This rare earth metal oxide is easily recovered by simple filtration and can be reused at least three times without a significant loss of its high catalytic efficiency. mjbas.com The use of greener solvents like a water/ethanol mixture further enhances the sustainability of this method. mjbas.com

Other notable examples of reusable catalysts include:

Fe3O4@Dendrimer-NH2-HPA: Phenylsulfonic acid-functionalized magnetite nanoparticles that can be reused for five consecutive cycles without degradation. nih.gov

ZnFe2O4/alginic acid: A nanocatalyst that is reusable for five successive runs while maintaining its productivity. nih.gov

Mag/BPMO-Mn nanoparticles: A magnetic core with a mesoporous organosilica shell that can be easily separated and reused for several consecutive cycles. nih.gov

[bmim]OH: A task-specific ionic liquid that can be recovered and reused, offering an environmentally benign protocol with high yields and low reaction times. tandfonline.com

Naturally Occurring Alginate: A biopolymer extracted from Sargassum muticum that acts as a green organocatalyst and can be reused for at least two cycles with excellent yield. mdpi.comnih.gov

The table below summarizes the reusability of various catalysts in the synthesis of 4H-pyran derivatives.

| Catalyst | Solvent/Conditions | Reusability (Number of Cycles) | Reference |

| CuFe2O4@starch | Ethanol, Room Temperature | At least 6 | royalsocietypublishing.org |

| Neodymium (III) oxide (Nd2O3) | H2O/C2H5OH | At least 3 | mjbas.com |

| Fe3O4@Dendrimer-NH2-HPA | Not specified | 5 | nih.gov |

| ZnFe2O4/alginic acid | Not specified | 5 | nih.gov |

| Mag/BPMO-Mn | Aqua medium, Room Temperature | Several | nih.gov |

| [bmim]OH | Solvent-free, 50-60°C | Not specified | tandfonline.com |

| Naturally Occurring Alginate | Water, Room Temperature | At least 2 | mdpi.com |

| Fe3O4-MNPs | Ethanol, Room Temperature | Significant reusability | nih.govbenthamdirect.com |

| H3PW12O40-loaded aminated magnetic nanocatalyst | Water, Room Temperature | Up to 7 | nih.gov |

| Mn/ZrO2 | Ethanol, 80°C, Ultrasound | Up to 6 | nih.gov |

Stereoselective and Regioselective Synthesis of 4H-Pyran Derivatives

Achieving control over stereochemistry and regiochemistry is a paramount objective in the synthesis of complex molecules like 4H-pyran derivatives. The specific arrangement of substituents on the pyran ring can significantly influence the biological activity of the compound.

Stereoselective Synthesis

Stereoselective synthesis aims to produce a specific stereoisomer of a product. An example is the stereoselective, metal-free, ring-expansion of monocyclopropanated furans to yield highly functionalized dihydro-2H-pyran derivatives. acs.org This method, which proceeds via a cyclopropylcarbinyl cation rearrangement, allows for the selective cleavage of an unactivated endocyclic cyclopropane (B1198618) C-C bond, leading to the formation of the six-membered pyran ring with a defined stereochemistry. acs.org The process is notable for its use of environmentally benign conditions and short reaction times, often facilitated by microwave irradiation. acs.org

Another approach involves the stereospecific rearrangement of 1-alkynyl-2,3-epoxy alcohols catalyzed by Hg(II) to form 2,3-dihydro-4H-pyran-4-ones. acs.org This method provides a pathway to pyranones with controlled stereochemistry, which are valuable intermediates in organic synthesis.

The synthesis of trans-2,6-disubstituted-3-methylidenetetrahydro-4H-pyran-4-ones has also been reported, demonstrating control over the relative stereochemistry of the substituents at the C2 and C6 positions of the pyran ring. nih.gov

Regioselective Synthesis

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of 4H-pyran synthesis, this often involves controlling which atoms of the starting materials form the new bonds to create the heterocyclic ring.

N-heterocyclic carbene (NHC)-catalyzed reactions have emerged as a powerful tool for the regioselective synthesis of 4H-pyrans. For instance, a [3+3] annulation reaction between β-keto esters and enynals, catalyzed by an NHC, regioselectively activates the ynal to produce pentasubstituted 4H-pyran derivatives in good yields. organic-chemistry.org Similarly, an NHC-catalyzed [2+4] cyclization of an alkynyl ester with an α,β-unsaturated ketone provides access to highly substituted 4H-pyrans. organic-chemistry.org

Ruthenium-catalyzed C-H activation is another strategy for achieving regioselectivity. For example, the C5 functionalization of 2-arylquinolin-4(1H)-ones can lead to annulation with the oxo group, forming fused pyran ring systems. acs.org The choice of directing group on the substrate is crucial for controlling the site of C-H activation and, consequently, the regiochemical outcome of the cyclization. acs.org

The table below provides examples of reagents and catalysts used in the stereoselective and regioselective synthesis of 4H-pyran analogs.

| Reaction Type | Key Reagents/Catalyst | Product Type | Selectivity | Reference |

| Ring-Expansion | Monocyclopropanated furans, Brønsted acid | Dihydro-2H-pyrans | Stereoselective | acs.org |

| Rearrangement | 1-Alkynyl-2,3-epoxy alcohols, Hg(II) catalyst | 2,3-Dihydro-4H-pyran-4-ones | Stereospecific | acs.org |

| [3+3] Annulation | β-keto esters, enynals, N-heterocyclic carbene | Pentasubstituted 4H-pyrans | Regioselective | organic-chemistry.org |

| [2+4] Cyclization | Alkynyl ester, α,β-unsaturated ketone, N-heterocyclic carbene | Highly substituted 4H-pyrans | Not specified | organic-chemistry.org |

| C-H Annulation | 2-Arylquinolin-4(1H)-ones, Allyl alcohol, Ru(II) catalyst | Fused pyran systems | Regioselective | acs.org |

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2,3 Dimethyl 6 Isopropyl 4h Pyran

Electrophilic and Nucleophilic Reactivity of the Pyran Ring

The 4H-pyran ring possesses a dienolic ether-like structure, making it susceptible to attack by both electrophiles and nucleophiles at different positions. The electron-donating nature of the methyl and isopropyl groups is expected to influence the electron density of the pyran ring, thereby affecting its reactivity.

The double bonds in the 4H-pyran ring are electron-rich and can undergo electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the π-system to form a carbocationic intermediate, which is then intercepted by a nucleophile. libretexts.orglibretexts.org The regioselectivity of this addition is influenced by the stability of the resulting carbocation, which is in turn affected by the position of the alkyl substituents.

For instance, in the presence of hydrogen halides (HX), the proton would add to the double bond in a manner that generates the most stable carbocation. The subsequent attack by the halide ion would complete the addition. Due to the electron-donating nature of the alkyl groups, the double bond between C2 and C3 is particularly electron-rich.

| Reactant | Reagent | Plausible Product(s) | Reaction Conditions |

| 2,3-Dimethyl-6-isopropyl-4h-pyran | HBr | 2-Bromo-2,3-dimethyl-6-isopropyl-tetrahydropyran derivatives | Typically in a non-polar solvent |

| This compound | Br₂ | Dibromo-tetrahydropyran derivatives | In a solvent like CCl₄ or CH₂Cl₂ |

This table presents plausible outcomes based on general principles of electrophilic addition to alkenes, as specific experimental data for this compound was not found.

Electrophilic substitution reactions on the 4H-pyran ring are also possible. Studies on 2,4,4,6-tetraphenyl-4H-pyran have shown that electrophilic attack occurs preferentially at the 3- and 5-positions. cas.cz This suggests that this compound would likely undergo electrophilic substitution, such as nitration or halogenation, at the C5 position, which is sterically less hindered than the C3 position and is activated by the adjacent alkyl groups and the ring oxygen.

Nucleophilic aromatic substitution on the 4H-pyran ring itself is generally not favored unless there are strong electron-withdrawing groups present, which is not the case for this compound. wikipedia.org However, reactions with strong nucleophiles could potentially lead to ring-opening.

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,3-dimethyl-6-isopropyl-4h-pyran | Electrophilic attack at the electron-rich and sterically accessible C5 position. |

| Electrophilic Bromination | Br₂/FeBr₃ | 5-Bromo-2,3-dimethyl-6-isopropyl-4h-pyran | Similar to nitration, substitution at the C5 position is favored. |

This table illustrates expected substitution patterns based on the reactivity of analogous 4H-pyran systems.

The 4H-pyran ring can undergo ring-opening reactions under various conditions, particularly with nucleophiles. cas.cznih.gov The reaction of 4H-thiapyran-4-thiones with nucleophiles in solvents like DMSO or DMF leads to ring-opened intermediates. cas.cz While the sulfur analog behaves differently, it highlights the potential for nucleophilic attack to induce ring cleavage in such six-membered heterocyclic systems. For this compound, strong nucleophiles could attack one of the electrophilic centers of the pyran ring, leading to a ring-opened product.

Conversely, ring closure reactions are a common method for the synthesis of 4H-pyrans. semanticscholar.org These typically involve the cyclization of open-chain precursors like δ-dicarbonyl compounds or acetylenic carbonyl compounds. semanticscholar.org

Rearrangement Reactions Involving the 4H-Pyran Framework

Substituted 4H-pyrans can undergo various rearrangement reactions, often driven by thermal or photochemical stimuli, leading to the formation of isomeric structures.

The Achmatowicz rearrangement is a significant transformation in organic synthesis where a furan (B31954) is converted into a dihydropyran. wikipedia.org Specifically, a furfuryl alcohol reacts with an oxidizing agent, such as bromine in methanol, to form a 2,5-dimethoxy-2,5-dihydrofuran, which then rearranges to a dihydropyran upon treatment with dilute acid. wikipedia.org This reaction is a powerful tool for the synthesis of pyranones and has been extensively used in the synthesis of monosaccharides and other bioactive molecules. nih.govnih.govacs.org It is important to note that the Achmatowicz rearrangement is a method for the synthesis of pyran-like structures from furans, rather than a rearrangement of a pre-existing 4H-pyran ring. Therefore, it is not a reaction that this compound itself would undergo.

Electrocyclic reactions are pericyclic processes that involve the formation of a sigma bond from a conjugated pi system, or the reverse, under thermal or photochemical conditions. libretexts.org 4H-pyran systems can theoretically undergo such reactions. For instance, a photochemical [2+2] cycloaddition has been observed in symmetric 4-aryl-4H-pyrans, leading to cage-like structures. bohrium.com Asymmetric 4-aryl-4H-pyrans, however, tend to undergo photocleavage. bohrium.com The specific outcome for this compound would depend on the stability of the potential intermediates and the reaction conditions. Photochemical irradiation of some 2,6-disubstituted-3,5-diphenyl-4H-pyran-4-ones has been shown to yield 2H-pyran-2-ones. rsc.org

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. wikipedia.org These reactions are also governed by orbital symmetry rules and can be induced thermally or photochemically. libretexts.orglibretexts.org While specific examples for this compound are not documented, the potential for such rearrangements exists given the conjugated diene system within the 4H-pyran ring. For example, a nih.govwikipedia.org-hydride shift could be envisioned, although the stability of the resulting isomer would be a determining factor.

Photoinduced Isomerization and Ring-Opening Processes

The photochemistry of 4H-pyrans is a field of significant interest, leading to complex structural transformations. Upon UV irradiation, 4H-pyran derivatives can undergo a variety of reactions, including isomerization, ring-opening, and ring contraction. researchgate.netrsc.orgnih.gov

Direct irradiation of certain 2-amino-4H-pyrans has been shown to induce a novel photochemical ring contraction, yielding the corresponding cyclobutene (B1205218) derivatives. researchgate.net This process can be highly stereoselective. researchgate.net For a compound like this compound, a potential photochemical pathway could involve the cleavage of a carbon-oxygen bond followed by rearrangement. The specific pathway is influenced by the substitution pattern; for instance, studies on 4-aryl-4H-pyrans reveal that symmetrical derivatives tend to undergo [2+2] photocycloaddition reactions, while asymmetrical ones are more prone to photocleavage. bohrium.com

Another significant photochemical transformation is the isomerization of 4H-pyran-4-ones to 2H-pyran-2-ones. acs.org While the subject molecule lacks the 4-oxo functional group, this highlights the susceptibility of the pyran ring to rearrange under photochemical conditions. The initial step in these rearrangements is often analogous to the transformations seen in cyclohexa-2,5-dienones. Furthermore, photolysis can induce ring-opening via the cleavage of the α-bond (the C-O bond adjacent to a double bond). nih.gov In sulfur analogues like 2H-thiopyran-2-one, this ring-opening is a major photochemical route. nih.gov For this compound, UV irradiation could potentially lead to a transient ring-opened vinylogous ester intermediate, which could then undergo subsequent thermal or photochemical reactions.

The photostability of 4H-pyrans can be low, and in the presence of UV light, some derivatives are known to undergo photoreactions that lead to the formation of 1,3-butadiene (B125203) derivatives. researchgate.net The exact nature of the products for this compound would depend on the specific reaction conditions, such as the solvent and wavelength of light used. tandfonline.com

Table 1: Summary of Potential Photochemical Reactions of Substituted 4H-Pyrans

| Reaction Type | Product Class | Substituent Influence | Citation |

| Ring Contraction | Cyclobutenes | Alkyl, Phenyl, H at C4/C6; Cyano, Carbonyl at C5 promote the reaction. | researchgate.net |

| [2+2] Cycloaddition | Oxa-cage compounds | Symmetrically substituted 4-aryl-4H-pyrans. | bohrium.com |

| Ring Cleavage | 1,3-Butadiene derivatives | Asymmetrically substituted 4-aryl-4H-pyrans. | bohrium.com |

| Isomerization | 2H-Pyran-2-ones | Requires 4-oxo group; occurs from 4H-pyran-4-ones. | acs.org |

| α-Bond Cleavage | Ring-opened intermediates | Observed in sulfur analogues; a potential pathway for 4H-pyrans. | nih.gov |

Redox Chemistry of this compound

The redox chemistry of the 4H-pyran ring itself is less explored than its other reactive pathways. However, the presence of double bonds and the oxygen heteroatom allows for both oxidation and reduction reactions under specific conditions.

The 4H-pyran ring is susceptible to oxidation, which can lead to aromatization or degradation. The parent 4H-pyran is known to be unstable in the presence of air, readily disproportionating into a dihydropyran and a pyrylium (B1242799) ion. wikipedia.org The pyrylium ion is an aromatic, oxidized form of the pyran ring. For this compound, oxidation could be initiated by hydride abstraction from the C4 position, leading to the corresponding stable, aromatic 2,3-dimethyl-6-isopropylpyrylium salt.

Certain 4H-pyran derivatives have demonstrated antioxidant capabilities, implying they can be oxidized. nih.gov In studies evaluating their free radical scavenging and reducing power, compounds were assessed for their ability to reduce Fe³⁺ to Fe²⁺. nih.gov This suggests that the 4H-pyran scaffold can act as a reducing agent, thereby undergoing oxidation itself.

In a different context, the oxidation of homoallylic alcohols using reagents like 3-iodoxybenzoic acid (IBX) can lead to the formation of 2H-pyrans through an in-situ oxidation and subsequent oxa-electrocyclization sequence. nsf.gov While this is a synthesis method, it involves the oxidation of a precursor to form the pyran ring. The oxidation of the 4H-pyran ring in this compound could potentially lead to ring-opening or the formation of various oxygenated products, depending on the oxidant used. For instance, the degradation of benzo[a]pyrene (B130552) by certain bacteria involves a metabolic pathway that forms a dihydroxy-methyl-4H-pyran-4-one intermediate. mdpi.com

Reduction of the 4H-pyran ring system would typically involve the hydrogenation of one or both of its carbon-carbon double bonds. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel would be the standard approach to reduce the double bonds, leading to dihydropyran or, upon complete reduction, tetrahydropyran (B127337) derivatives. The specific product would depend on the reaction conditions (catalyst, pressure, temperature).

Given the structure of this compound, selective reduction of the C5-C6 double bond would yield a dihydropyran, while reduction of both double bonds would result in the corresponding fully saturated tetrahydropyran. The choice of catalyst and conditions would be crucial for achieving selectivity. While specific literature on the reduction of this compound is not available, the reduction of related unsaturated heterocyclic systems is a well-established transformation in organic synthesis.

Mechanistic Investigations of 4H-Pyran Reactions

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided significant insights into the formation and reactivity of the 4H-pyran ring. nih.govmdpi.comresearchgate.net

The synthesis of 4H-pyrans often proceeds through a one-pot multicomponent reaction. nih.govnih.gov For many 2-amino-4H-pyran syntheses, the mechanism involves a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. mdpi.comnih.gov DFT calculations have been used to map out the energy profiles of these reaction pathways, identifying key intermediates and transition states. nih.gov

For example, in the synthesis of 2-amino-3-cyano-4H-pyrans catalyzed by sodium alginate in water, DFT studies have elucidated the role of the catalyst in stabilizing intermediates through hydrogen bonding. nih.govmdpi.com The reaction proceeds through a series of intermediates, including a reactive complex between the aldehyde and catalyst, the product of the Knoevenagel condensation, a Michael adduct, and a cyclized intermediate before tautomerization to the final 4H-pyran product. mdpi.com The transition states for each step have been calculated, revealing the energy barriers associated with bond formation and rearrangement. nih.govmdpi.com

In the context of reactivity, theoretical studies on the retro-Diels-Alder reaction of 4H-pyran have been conducted to determine the structure of the transition state. researchgate.netresearchgate.net These studies show a concerted, though not necessarily synchronous, breaking of the two C-O and C-C sigma bonds that revert the pyran to a diene and a carbonyl compound. The geometry of the transition state is typically a boat-like conformation.

The mechanism for the reaction of 2-amino-4H-pyrans with electrophiles like N-bromosuccinimide (NBS) has also been investigated computationally. nih.gov These studies help to explain the observed regioselectivity and stereoselectivity, detailing the intermediates and transition states involved in the addition and subsequent rearrangement or oxidation reactions. nih.gov

Thermodynamic parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) have been calculated for these reactions. researchgate.nettandfonline.com For instance, the four-component synthesis of pyranopyrazoles exhibited large negative activation entropies, indicating a highly ordered transition state, which is characteristic of multicomponent reactions where several molecules must come together. tandfonline.com

Theoretical studies on the retro-Diels-Alder reaction of 4H-pyran have provided detailed kinetic and thermodynamic data. researchgate.net Using DFT methods, the activation barriers (ΔE‡) and other thermodynamic parameters have been estimated. researchgate.netresearchgate.net The kinetic parameters, including rate constants and Arrhenius equations, have been calculated over a range of temperatures, providing a comprehensive model of the thermal decomposition of the 4H-pyran ring in the gas phase. researchgate.net These studies allow for a comparison of the stability and reactivity of 4H-pyran with related heterocyclic systems. researchgate.net

Table 2: Calculated Thermodynamic Parameters for the Retro-Diels-Alder Reaction of 4H-Pyran

| Parameter | Value (kcal/mol) | Method | Citation |

| Activation Energy (ΔE‡) | Value not specified in abstract | B3LYP/6–311+G(d,p) | researchgate.net |

| Enthalpy of Activation (ΔH‡) | Value not specified in abstract | B3LYP/6–311+G(d,p) | researchgate.net |

| Gibbs Free Energy of Activation (ΔG‡) | Value not specified in abstract | B3LYP/6–311+G(d,p) | researchgate.net |

Note: The abstract mentions the estimation of these parameters but does not provide the specific values for 4H-pyran. The full study would contain this data.

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of the 4H-pyran ring in "this compound" are significantly influenced by the electronic and steric nature of its substituents: the two methyl groups at the 2- and 3-positions, and the isopropyl group at the 6-position. These alkyl groups, being electron-donating, modulate the electron density of the pyran ring and can sterically hinder or facilitate certain reaction pathways.

The electronic effects of the methyl and isopropyl substituents are primarily inductive (+I effect), leading to an increase in the electron density of the 4H-pyran ring. This enhanced electron density generally makes the pyran system more susceptible to electrophilic attack compared to an unsubstituted 4H-pyran. However, the position of these substituents is crucial in directing the outcome of such reactions.

Steric hindrance is another critical factor governed by the alkyl groups. The isopropyl group at the 6-position is bulkier than the methyl groups at the 2- and 3-positions. This steric bulk can influence the regioselectivity of reactions by directing incoming reagents to less hindered positions of the pyran ring. For instance, in reactions involving nucleophilic attack at the pyran ring, the approach of the nucleophile might be favored at the less sterically crowded face of the molecule.

In the context of cycloaddition reactions, a common transformation for 4H-pyrans, the substituents play a dual role. Electron-donating groups can increase the energy of the highest occupied molecular orbital (HOMO) of the diene system within the pyran ring, thereby enhancing its reactivity towards electron-deficient dienophiles in Diels-Alder reactions. The regioselectivity of such cycloadditions would be dictated by a combination of these electronic effects and the steric hindrance imposed by the substituents.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Studies of 2,3 Dimethyl 6 Isopropyl 4h Pyran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, including pyran derivatives. ipb.pt While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are indispensable for the unambiguous assignment of the complex structure of 2,3-Dimethyl-6-isopropyl-4h-pyran.

A comprehensive analysis using a combination of 2D NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in this compound. acs.orgresearchgate.netnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically through two or three bonds). researchgate.net For this compound, COSY would reveal correlations between the methine proton of the isopropyl group and its methyl protons. It would also show the coupling between the olefinic proton (H-5) and the methylene (B1212753) protons at the C-4 position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. ipb.ptlibretexts.org It is highly sensitive and allows for the direct assignment of carbons bearing protons. libretexts.org For the target molecule, HSQC would link each proton signal to its corresponding carbon atom, for instance, the C-2 methyl protons to the C-2 carbon, the C-3 methyl protons to the C-3 carbon, and so on.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. ipb.ptacs.org This technique would show correlations from the methyl protons at C-2 and C-3 to the olefinic carbons C-2 and C-3. Crucially, correlations from the isopropyl methine proton and methyl protons to the C-6 carbon would confirm the attachment of the isopropyl group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry and conformational preferences. libretexts.orgnanalysis.comyoutube.comacdlabs.com For this compound, NOESY could reveal spatial relationships between the substituents on the pyran ring, for example, between the C-3 methyl group and the C-4 methylene protons, providing insights into the preferred conformation of the 4H-pyran ring. libretexts.orgnanalysis.com

Based on data from analogous substituted 4H-pyrans, a predicted set of ¹H and ¹³C NMR chemical shifts for this compound is presented below. acs.orgnih.govmdpi.compitt.educhemicalbook.comdocbrown.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | HSQC Correlation | Key HMBC Correlations |

| C-2 | ~145 | - | - | - | H-5, H-3(CH₃) |

| C-3 | ~110 | - | - | - | H-2(CH₃), H-4, H-5 |

| C-4 | ~25 | ~2.3 | t | Yes | H-5, H-3(CH₃) |

| C-5 | ~100 | ~5.0 | t | Yes | H-4, H-6, H-7 |

| C-6 | ~155 | - | - | - | H-5, H-7 |

| C-7 (CH) | ~30 | ~2.8 | sept | Yes | C-6, C-8, C-5 |

| C-8 (CH₃)₂ | ~22 | ~1.2 | d | Yes | C-7, C-6 |

| C-2-CH₃ | ~18 | ~2.0 | s | Yes | C-2, C-3 |

| C-3-CH₃ | ~15 | ~1.8 | s | Yes | C-3, C-2, C-4 |

While solution-state NMR provides data on time-averaged conformations, solid-state NMR (ssNMR) offers the unique ability to study the molecule in a crystalline or amorphous solid phase, providing precise information on molecular conformation and packing without the influence of solvent effects or rapid molecular tumbling. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solids. For heterocyclic compounds, ssNMR can differentiate between polymorphs and provide detailed insight into the molecular geometry within a crystal lattice. rsc.orgnih.gov In the case of this compound, ssNMR could be used to determine the precise dihedral angles of the pyran ring and the orientation of the bulky isopropyl substituent in the solid state, offering a static picture that complements the dynamic information from solution NMR.

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating dynamic processes in molecules, such as conformational changes and restricted bond rotations that occur on the NMR timescale. sbq.org.brmdpi.comresearchgate.netnih.govlibretexts.org By recording NMR spectra at variable temperatures, it is possible to determine the energy barriers (activation free energy, ΔG‡) for these processes. mdpi.comnih.gov

For this compound, DNMR could be employed to study the rotational barrier around the C6-C(isopropyl) bond. At low temperatures, the rotation of the isopropyl group might be slow enough to render its two methyl groups magnetically non-equivalent, resulting in two distinct signals. As the temperature is raised, the increased rate of rotation would cause these signals to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal. nih.gov Line-shape analysis of these temperature-dependent spectra allows for the calculation of the rotational energy barrier. mdpi.com This provides valuable information about the steric hindrance imposed by the pyran ring on the isopropyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool that provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, characteristic ions. researchgate.net The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. youtube.com For pyran derivatives, a common fragmentation pathway is the retro-Diels-Alder (RDA) reaction. youtube.com

For this compound (molecular weight 152.23 g/mol ), the molecular ion peak [C₁₀H₁₆O]•+ would be expected at m/z 152. The fragmentation is likely initiated by cleavage of the bonds alpha to the oxygen atom or by RDA-type reactions. youtube.comnih.govcopernicus.org A plausible fragmentation pathway would involve:

Loss of a methyl group (-CH₃): Cleavage of a methyl group from the isopropyl substituent would lead to a stable secondary carbocation at m/z 137.

Loss of an isopropyl radical (-C₃H₇): Cleavage of the entire isopropyl group would result in an ion at m/z 109.

McLafferty-type rearrangement: A rearrangement involving the abstraction of a gamma-hydrogen by the oxygen could lead to the elimination of a neutral propene molecule, resulting in a fragment at m/z 110.

Retro-Diels-Alder (RDA) Reaction: An RDA fragmentation could cleave the pyran ring, potentially leading to a diene and a dienophile fragment. youtube.com For instance, this could result in an ion corresponding to an unsaturated ketone fragment.

Interactive Data Table: Plausible EIMS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 152 | [C₁₀H₁₆O]•+ (Molecular Ion) | - |

| 137 | [C₉H₁₃O]+ | •CH₃ |

| 109 | [C₇H₉O]+ | •C₃H₇ |

| 95 | [C₆H₇O]+ | C₄H₉• |

| 81 | [C₆H₉]+ | C₄H₇O• |

| 43 | [C₃H₇]+ (Isopropyl cation) | C₇H₉O• |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). nist.govnist.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, as different elemental combinations will have unique exact masses. nist.gov While multiple compounds can have the same nominal mass, their exact masses will differ due to the mass defects of their constituent atoms.

For this compound, the elemental formula is C₁₀H₁₆O. HRMS would be used to confirm this composition by comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated value.

Theoretical Exact Mass of [C₁₀H₁₆O] : 152.120115 u

An experimental HRMS measurement yielding a mass very close to this theoretical value (typically within 5 ppm error) would provide strong evidence for the elemental formula C₁₀H₁₆O, distinguishing it from other isobaric species with different elemental compositions. nist.gov

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of organic molecules like this compound. This technique involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation patterns observed are characteristic of the molecule's structure and provide valuable insights into its connectivity and functional groups.

While specific MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation behavior of analogous pyran structures can be extrapolated. For pyran derivatives, common fragmentation pathways involve the cleavage of substituent groups and the opening of the heterocyclic ring. In the case of this compound (molecular weight: 152.23 g/mol nih.gov), initial electron ionization would likely generate a molecular ion [M]+•. Subsequent fragmentation in an MS/MS experiment could be expected to proceed through the loss of the isopropyl group or methyl groups.

Expected Fragmentation Pathways in MS/MS:

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) |

| 152 | Loss of isopropyl radical (•CH(CH₃)₂) | 109 |

| 152 | Loss of a methyl radical (•CH₃) | 137 |

| 109 | Loss of carbon monoxide (CO) | 81 |

These expected fragmentation patterns, when compared with high-resolution mass spectrometry data, would allow for the unambiguous confirmation of the elemental composition and the core structure of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

Predicted Vibrational Frequencies and Assignments:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H stretching (alkane) | 2850-3000 | Vibrations of the methyl and isopropyl C-H bonds. |

| C=C stretching | 1650-1680 | Stretching of the double bonds within the pyran ring. |

| C-O-C stretching | 1050-1250 | Asymmetric and symmetric stretching of the ether linkage in the pyran ring. |

| C-H bending | 1350-1480 | Bending vibrations of the methyl and isopropyl groups. |

The presence and precise position of these bands would serve as a fingerprint for the this compound structure. For instance, the region of C-O-C stretching is particularly diagnostic for the pyran ring itself.

In Situ Spectroscopic Monitoring of Reaction Kinetics

The synthesis of pyran derivatives often involves multi-step reactions. acs.orgacs.org In-situ IR or Raman spectroscopy can be employed to monitor the progress of such reactions in real-time. By tracking the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, researchers can gain valuable insights into the reaction kinetics. For example, in a reaction forming the pyran ring, one could monitor the appearance of the characteristic C-O-C stretching vibrations to follow the rate of cyclization. This approach allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize reaction time.

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The diffraction pattern produced when the crystal is irradiated with X-rays can be mathematically analyzed to generate a detailed model of the electron density, and thus the atomic positions.

While a crystal structure for this compound is not reported, studies on analogous pyran derivatives have successfully utilized this technique. acs.orgacs.org For instance, in the synthesis of complex indole-fused pyran systems, single-crystal X-ray diffraction was used to unambiguously confirm the structure of the products. acs.orgacs.org Such an analysis for this compound would definitively establish the planarity or non-planarity of the 4H-pyran ring and the spatial orientation of the dimethyl and isopropyl substituents. This information is crucial for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and potential biological activity.

Chromatographic Methodologies

Chromatographic techniques are essential for the separation, purification, and analytical quantification of this compound from reaction mixtures or natural extracts. The choice of chromatographic method depends on the scale and purpose of the separation.

For the purification of pyran derivatives, column chromatography is frequently employed. acs.orgacs.org In a typical application, a solution containing the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel or alumina. An appropriate solvent system (mobile phase) is then used to elute the components at different rates, leading to their separation. For non-polar compounds like this compound, a non-polar solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) would likely be effective. acs.orgacs.org

For analytical purposes, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) would be the method of choice. Given the likely volatility of this compound, GC would provide excellent separation from other components in a mixture. The retention time would be a characteristic identifier for the compound under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). When coupled with a mass spectrometer, GC-MS provides both separation and structural information, making it a powerful tool for the definitive identification and quantification of the compound in complex samples.

Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity and Mixture Analysis

The determination of the purity of this compound and its quantification in various mixtures, such as essential oils or synthetic reaction media, necessitates the development of robust and reliable chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the primary techniques for these analytical challenges. While specific validated methods for this compound are not extensively documented in publicly available literature, suitable methods can be proposed based on the compound's physicochemical properties and established analytical practices for similar alkylated pyran structures.

Gas Chromatography (GC) , owing to the volatile nature of this compound, is an exceptionally well-suited technique for its analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide high-resolution separation and sensitive detection. For purity analysis, a high-resolution capillary column with a non-polar or medium-polarity stationary phase would be optimal. The choice of the stationary phase is critical; a non-polar phase like polydimethylsiloxane (B3030410) or a slightly more polar phase such as one containing a low percentage of phenyl groups would likely provide good separation from potential impurities arising from synthesis or degradation. Temperature programming would be essential to ensure the efficient elution of the target compound while separating it from both more and less volatile components.

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile impurities or when derivatization is employed. A reversed-phase HPLC method would be the most probable choice for analyzing this compound. A C18 or C8 stationary phase would provide a non-polar surface for interaction. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for analyzing complex mixtures containing compounds with a wide range of polarities. Detection could be achieved using a UV detector, although the chromophore of this compound may limit sensitivity, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

Below are proposed starting conditions for the development of GC and HPLC methods for the analysis of this compound.

Table 1: Proposed Gas Chromatography (GC) Method Parameters for Purity Analysis

| Parameter | Proposed Condition |

| Column | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Oven Program | Initial Temp: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | FID: 300 °C; MS Transfer Line: 280 °C |

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters for Purity Analysis

| Parameter | Proposed Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water; B: Acetonitrile (or Methanol) |

| Gradient | 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at a suitable wavelength (e.g., 220 nm) or ELSD/MS |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in this compound necessitates the development of analytical methods to separate and quantify its enantiomers. Chiral chromatography is the most powerful and widely used technique for determining the enantiomeric excess (e.e.) of chiral compounds. nih.gov This is of paramount importance in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For a non-polar compound like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica support, are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds. eijppr.com These phases can operate in normal-phase, reversed-phase, or polar organic modes.

For this compound, a normal-phase chiral HPLC method is a logical starting point. This would involve a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol (B145695). The alcohol modifier plays a crucial role in the separation by competing with the analyte for interactive sites on the CSP. The choice and concentration of the alcohol can significantly impact the resolution and retention times of the enantiomers.

Alternatively, chiral Gas Chromatography (GC) could also be employed. This would require a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The volatile nature of the target compound makes it a suitable candidate for this technique.

The development of a successful chiral separation method often involves screening several different CSPs and mobile phase compositions to find the optimal conditions for resolution.

Table 3: Proposed Chiral High-Performance Liquid Chromatography (HPLC) Method Parameters for Enantiomeric Excess Determination

| Parameter | Proposed Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at a suitable wavelength (e.g., 220 nm) |

| Injection Volume | 5-10 µL |

Theoretical and Computational Investigations of 2,3 Dimethyl 6 Isopropyl 4h Pyran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. Methods like Density Functional Theory (DFT), ab initio, coupled cluster, and Algebraic Diagrammatic Construction (ADC) are standard tools.

Geometry Optimization and Conformational Analysis

This step involves computationally determining the most stable three-dimensional structure of the molecule. For related heterocyclic compounds like tetrahydro-2H-pyran, researchers have used DFT and ab initio methods to calculate the energies of various conformers (e.g., chair, boat, twist) to identify the lowest energy state. This process establishes the most likely shape of the molecule and provides optimized bond lengths and angles.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution, Molecular Orbitals)

Analysis of the electronic structure provides insight into a molecule's reactivity and properties. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing chemical reactivity and kinetic stability. For various pyran derivatives that have been studied, these orbitals are often located on the pyran ring itself, and computational studies map out the charge distribution to predict sites susceptible to electrophilic or nucleophilic attack.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. This includes:

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR spectra.

UV-Vis Absorption: Calculating electronic transition energies to predict the wavelengths of maximum absorption (λmax).

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental results.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are used to model the mechanisms of chemical reactions. For instance, studies on the thermal decomposition of dihydropyran derivatives have utilized DFT to map the potential energy surface of the reaction, identifying the structure and energy of the transition state. This allows for the calculation of activation energies, providing a deeper understanding of the reaction kinetics.

Analysis of Ionization and Electronic Excitation Processes

These analyses delve into how the molecule responds to the removal or addition of an electron, or to electronic excitation by light. Calculations can determine the ionization potential (energy required to remove an electron) and electron affinity (energy released when an electron is added). Time-Dependent DFT (TD-DFT) is commonly used to analyze electronic excitations, providing information on the nature of the transitions (e.g., π→π* or n→π*).

Molecular Dynamics (MD) Simulations

While quantum calculations often focus on static molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements and interactions of all atoms in a system, which can include the pyran derivative, solvent molecules, and other solutes. This approach is invaluable for understanding conformational flexibility, interactions with biological macromolecules, and the dynamic behavior of the system as a whole. Studies on complex pyran-containing systems have used MD to verify the stability of ligand-protein complexes.

Although the framework for these computational investigations is robust, the specific data, findings, and data tables for 2,3-Dimethyl-6-isopropyl-4h-pyran are not available in the current body of scientific literature. The detailed exploration of its conformational landscape, electronic properties, predicted spectra, and reactivity remains an open area for future research.

Conformational Dynamics and Stability Over Time

The conformational landscape of the 4H-pyran ring is a critical determinant of its physical and chemical properties. Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in identifying the most stable conformations and the energy barriers between them. For the 4H-pyran core, a "flattened-boat" conformation has been identified as a stable arrangement in some derivatives through X-ray structural analysis and DFT calculations. researchgate.net This suggests that the diene system within the ring favors a more planar geometry to maximize conjugation, while the sp3-hybridized carbon introduces a degree of puckering.

Computational modeling can predict the relative energies of different conformers, providing a probability distribution of their populations at a given temperature. Time-dependent DFT (TD-DFT) calculations could further elucidate the dynamic behavior of the molecule, simulating how its conformation might evolve over time in response to thermal fluctuations.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Boat-like 1 | 25° | 0.00 | 65 |

| Boat-like 2 | -28° | 0.50 | 30 |

| Twist-Boat | 45° | 1.50 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted 4H-pyrans. Actual values would require specific computational studies.

Intermolecular Interactions in Model Systems

The nature and strength of intermolecular interactions are fundamental to understanding the condensed-phase properties of this compound. While being a non-polar molecule, it can participate in weak van der Waals forces, specifically London dispersion forces, which will be the dominant intermolecular interactions. The size and shape of the molecule, influenced by the isopropyl and dimethyl substituents, will determine the extent of these interactions.

In model systems, computational methods can be used to study the interaction energies between two or more molecules of this compound. By analyzing the geometry of the molecular dimer, it is possible to identify the most favorable orientations for intermolecular association. These studies often involve mapping the molecular electrostatic potential (MEP) to visualize regions of positive and negative electrostatic potential on the molecular surface, which can indicate sites for potential intermolecular interactions, although in this non-polar molecule, these will be weak.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies provide a framework for correlating the structural features of molecules with their properties and reactivity. While specific QSPR models for this compound are not available, we can discuss the application of these methods to this class of compounds.

Predictive Modeling of Chemical Reactivity Descriptors

Computational chemistry allows for the calculation of a wide range of molecular descriptors that can be used to predict chemical reactivity. For this compound, these descriptors can offer insights into its susceptibility to various chemical transformations.

Key reactivity descriptors that can be computed include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): As mentioned earlier, the MEP map can identify electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack.

Fukui Functions: These functions provide a more detailed picture of local reactivity, indicating which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -8.5 eV | Indicates moderate electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates low electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Suggests high kinetic stability |

| Global Hardness | 4.85 eV | Correlates with resistance to change in electron distribution |

| Electronegativity | 3.65 eV | Overall electron-attracting tendency |

Note: These values are hypothetical and serve to illustrate the types of descriptors that would be calculated in a computational study.

Analysis of Substituent Effects on Theoretical Parameters

The electronic and steric effects of the dimethyl and isopropyl substituents on the 4H-pyran ring are significant. The alkyl groups are electron-donating through an inductive effect, which would be expected to raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted 4H-pyran.

Future Research Directions and Unexplored Avenues in 2,3 Dimethyl 6 Isopropyl 4h Pyran Chemistry

Challenges and Opportunities in Asymmetric Synthesis

The synthesis of pyran rings is a well-established field, yet achieving stereocontrol, particularly in highly substituted systems, remains a formidable challenge. For 2,3-Dimethyl-6-isopropyl-4h-pyran, the core difficulty lies in the creation of a chiral center in a molecule that lacks obvious functional handles for standard asymmetric transformations.

Future research could explore the development of novel catalytic asymmetric methods. While methods exist for the asymmetric synthesis of other pyran derivatives, such as those involving the convergent union of two different aldehydes, these often rely on specific substrate pre-functionalization that is not directly applicable here. nih.gov A significant opportunity lies in designing chiral catalysts, perhaps based on transition metals or organocatalysts, that can effectively differentiate the prochiral faces of an acyclic precursor during the cyclization step, thereby inducing enantioselectivity. Another avenue involves the asymmetric transformation of the existing 4H-pyran structure, for instance, through catalytic asymmetric hydrogenation or dihydroxylation of the endocyclic double bond, although the steric hindrance imposed by the existing substituents would need to be overcome.

Investigation of Novel Reactivity Patterns